molecular formula C9H15N2O2Si B14865975 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde

1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B14865975
M. Wt: 211.31 g/mol
InChI Key: OGUPSNVFPFLXIU-UHFFFAOYSA-N
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Description

1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde is a specialized organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an imidazole ring, a dimethylsilyl group, and an aldehyde group. These functional groups confer distinct chemical properties and reactivity, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as column chromatography to isolate the pure compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carboxylic acid.

    Reduction: Formation of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the dimethylsilyl and aldehyde groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C9H15N2O2Si

Molecular Weight

211.31 g/mol

InChI

InChI=1S/C9H15N2O2Si/c1-14(2)4-3-13-8-11-7-10-5-9(11)6-12/h5-7H,3-4,8H2,1-2H3

InChI Key

OGUPSNVFPFLXIU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CCOCN1C=NC=C1C=O

Origin of Product

United States

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